9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a bromine atom and a butyl group, contributes to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is DNA . The compound interacts predominantly with DNA, causing intercalation .
Mode of Action
This compound exerts its action by intercalating into the DNA helix . This interaction disrupts the processes that are vital for DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication . The intercalation of the compound into the DNA helix disrupts the normal functioning of these pathways, leading to downstream effects such as inhibition of DNA replication .
Pharmacokinetics
The compound exhibits high solubility (>27 M in acetonitrile), which may impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include disruption of DNA replication . This disruption can lead to cytotoxic effects, as observed in studies where the compound showed cytotoxicity against human reproductive organ cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound exhibits remarkable stability (99.86% capacity retention over 49.5 hours of H-cell cycling), suggesting that it may retain its efficacy over extended periods . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline are predominantly associated with its ability to interact with DNA . The planar structure of this compound aids in the intercalation of DNA, which is responsible for biological activities such as cytotoxicity and antiviral activity .
Cellular Effects
This compound has shown cytotoxic effects against certain human cancer cell lines . The mechanism of this cytotoxic activity involves the disruption of vital processes for DNA replication due to the intercalation of the compound into the DNA helix .
Molecular Mechanism
The molecular mechanism of action of this compound is predominantly through DNA intercalation . This intercalation disrupts the processes that are vital for DNA replication, leading to its cytotoxic and antiviral activities .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits remarkable stability . It has shown a high capacity retention over time, indicating its potential for long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of 1,2-diaminobenzene (o-phenylenediamine) with isatin in the presence of a brominating agent. The reaction is usually carried out in an acidic medium, such as glacial acetic acid or hydrochloric acid, under reflux conditions . The resulting product is then purified through recrystallization from a suitable solvent, such as dimethylformamide (DMF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or DMF, at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinoxaline N-oxides.
Scientific Research Applications
Biology and Medicine: The compound exhibits significant biological activities, including cytotoxicity against cancer cell lines . It is also studied for its potential antiviral properties and as a DNA intercalating agent, which can disrupt DNA replication and transcription processes .
Industry: In the industrial sector, 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is explored for its use in optoelectronic devices due to its unique electronic properties . It is also investigated for its potential application in redox flow batteries as a stable, high-solubility anolyte .
Comparison with Similar Compounds
6H-indolo[2,3-b]quinoxaline: The parent compound without the bromine and butyl substituents.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A fluorinated analog with similar biological activities.
6-(prop-2-ynyl)-6H-indolo[2,3-b]quinoxaline: A derivative with a propynyl group, known for its cytotoxic properties.
Uniqueness: 9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both a bromine atom and a butyl group, which confer distinct chemical reactivity and biological activity. The bromine atom makes it a versatile intermediate for further functionalization through substitution reactions, while the butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
Properties
IUPAC Name |
9-bromo-6-butylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c1-2-3-10-22-16-9-8-12(19)11-13(16)17-18(22)21-15-7-5-4-6-14(15)20-17/h4-9,11H,2-3,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAANYONBCYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.